
PSI-353661: A Potent Nucleotide Prodrug for
Hepatitis C Virus Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PSI-353661

Cat. No.: B12400249 Get Quote

A Comprehensive Guide to the Efficacy of PSI-353661 Against Clinically Relevant HCV Isolates

for Researchers, Scientists, and Drug Development Professionals.

PSI-353661 is a novel phosphoramidate prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-

methylguanosine-5'-monophosphate, designed for the treatment of Hepatitis C Virus (HCV)

infection. This guide provides an in-depth comparison of its antiviral efficacy against various

HCV genotypes and key resistant variants, alongside other notable HCV polymerase inhibitors.

Comparative Antiviral Activity
PSI-353661 demonstrates potent and broad-spectrum activity against multiple HCV genotypes.

Its efficacy, along with its diastereomer PSI-352938, is compared with the benchmark

nucleotide analog inhibitor sofosbuvir and another investigational drug, RG7128. The data

presented below is collated from various in vitro studies using HCV replicon systems. It is

important to note that direct comparisons should be interpreted with caution as experimental

conditions may vary between studies.

Table 1: In Vitro Efficacy (EC₅₀/EC₉₀ in µM) of PSI-353661
and Comparators Against Wild-Type HCV Genotypes
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Compound
Genotype
1a

Genotype
1b

Genotype
2a

Genotype
3a

Genotype
4a

PSI-353661 -
EC₅₀: 0.003 ±

0.0014[1]
- - -

PSI-352938* EC₅₀: 0.20 EC₅₀: 0.13 EC₅₀: 0.14 - -

Sofosbuvir

(PSI-7977)
EC₅₀: 0.048 EC₅₀: 0.016

EC₅₀:

0.032[2]
-

EC₅₀:

0.130[2]

RG7128

(PSI-6130)
- - - - -

*PSI-352938 is a diastereomer of PSI-353661.

Table 2: In Vitro Efficacy (EC₅₀/EC₉₀ in µM) Against Key
Resistance-Associated Variant (S282T)

Compound
Wild-Type
(Genotype 1b)

S282T Mutant
(Genotype 1b)

Fold Change in
EC₅₀

PSI-353661 Potent
Potent (equipotent to

WT)[3]
~1

Sofosbuvir (PSI-7977) EC₉₀: 0.42 µM EC₉₀: 7.8 µM 18.6

RG7128 (PSI-6130) - 3-8 fold resistance 3-8

Biochemical Potency
The antiviral activity of nucleotide prodrugs is dependent on their intracellular conversion to the

active triphosphate form. PSI-353661 and PSI-352938 are both metabolized to the same active

triphosphate, PSI-352666. The following table compares the in vitro inhibitory activity of this

active metabolite against the HCV NS5B RNA-dependent RNA polymerase.

Table 3: Biochemical Potency (IC₅₀ in µM) of Active
Triphosphate Metabolites Against HCV NS5B
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Polymerase
Active
Triphosphat
e

Genotype
1b

Genotype
2a

Genotype
3a

Genotype
4a

S282T
Mutant

PSI-352666 1.0 ± 0.2 4.7 ± 0.6 1.3 ± 0.5 4.2 ± 0.8

Equally active

against WT

and S282T[4]

Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the

efficacy of anti-HCV compounds.

HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.

Cell Culture: Huh-7 cells harboring subgenomic HCV replicons (e.g., genotype 1b, 1a, or 2a)

are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal

bovine serum, non-essential amino acids, and G418 for selection.

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of

the test compound for 72 hours.

Quantification of HCV RNA: Replicon RNA levels are quantified using a real-time reverse

transcription-polymerase chain reaction (RT-PCR) assay targeting a specific region of the

HCV genome or through a reporter gene (e.g., luciferase) engineered into the replicon.

Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50%

(EC₅₀) and 90% (EC₉₀) is calculated by non-linear regression analysis of the dose-response

curve. Cytotoxicity is concurrently assessed using an assay such as the MTS assay to

determine the 50% cytotoxic concentration (CC₅₀).

HCV NS5B Polymerase Assay
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This biochemical assay directly measures the inhibition of the HCV RNA-dependent RNA

polymerase (NS5B).

Enzyme and Template: Recombinant HCV NS5B polymerase from the desired genotype is

used. A homopolymeric template/primer such as poly(C)/oligo(G) or a heteropolymeric RNA

template is utilized.

Reaction Mixture: The assay is performed in a reaction buffer containing the NS5B enzyme,

the RNA template/primer, ribonucleoside triphosphates (rNTPs), including a radiolabeled or

fluorescently labeled rNTP, and MgCl₂.

Inhibition Assay: The test compound in its active triphosphate form (e.g., PSI-352666) is

added to the reaction mixture at various concentrations.

Product Detection: The reaction is allowed to proceed at 30°C and then stopped. The newly

synthesized RNA is captured, and the incorporated labeled nucleotide is quantified using a

scintillation counter or fluorescence reader.

Data Analysis: The concentration of the inhibitor that reduces the polymerase activity by 50%

(IC₅₀) is determined from the dose-response curve.

Visualizing the Science
To better illustrate the experimental processes and the mechanism of action of PSI-353661, the

following diagrams are provided.

HCV Replicon Assay

NS5B Polymerase Assay

HCV Replicon-Harboring Cells Seed cells in 96-well plates Treat with PSI-353661 (serial dilutions) Incubate for 72h Quantify HCV RNA (RT-PCR/Luciferase) Calculate EC50/EC90

Recombinant HCV NS5B Polymerase Prepare reaction mix (Template, rNTPs) Add PSI-352666 (serial dilutions) Initiate RNA synthesis Detect newly synthesized RNA Calculate IC50
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Click to download full resolution via product page

Figure 1. Experimental workflow for assessing the antiviral efficacy of PSI-353661.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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